1,2-Diphenylbutane-1,3-dione
Description
1,2-Diphenylbutane-1,3-dione is a diketone compound characterized by a linear butane backbone with ketone groups at positions 1 and 3 and phenyl substituents at positions 1 and 2. The compound’s reactivity and biological activity are likely influenced by the electron-withdrawing ketone groups and the steric/electronic effects of the phenyl rings .
Properties
CAS No. |
13148-19-1 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1,2-diphenylbutane-1,3-dione |
InChI |
InChI=1S/C16H14O2/c1-12(17)15(13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-11,15H,1H3 |
InChI Key |
CMLIMJTZVBNQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylbutane-1,3-dione can be synthesized through several methods, including the Claisen condensation of acetophenone with benzoyl chloride in the presence of a base such as sodium ethoxide. Another method involves the reaction of benzil with acetophenone in the presence of a base like potassium hydroxide. These reactions typically require controlled conditions, including specific temperatures and reaction times, to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylbutane-1,3-dione undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions include diketones, carboxylic acids, alcohols, hydrocarbons, and various substituted aromatic compounds .
Scientific Research Applications
1,2-Diphenylbutane-1,3-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-diphenylbutane-1,3-dione involves its ability to interact with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also form coordination complexes with metal ions, influencing various biochemical pathways and processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 1,2-Diphenylbutane-1,3-dione and related compounds:
Reactivity and Stability
- Linear vs. Cyclic Diketones : Linear diketones like this compound are more flexible and may exhibit higher reactivity in cross-coupling or condensation reactions compared to rigid cyclic analogs (e.g., indan-1,3-dione or piperazine-2,3-dione) .
- Electronic Effects: The phenyl groups in this compound likely stabilize the diketone via conjugation, reducing electrophilicity compared to unsubstituted butane-1,3-dione. This contrasts with diphacinone, where the indan core enhances stability for prolonged rodenticidal activity .
Lipophilicity and Drug-Likeness
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
